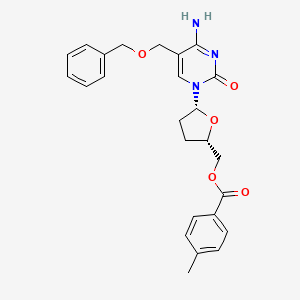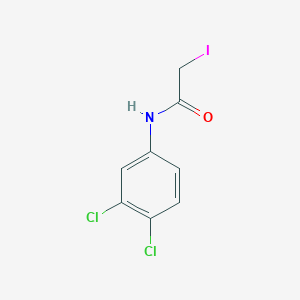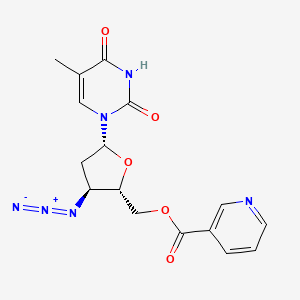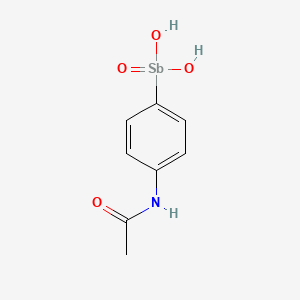
p-Acetamidobenzenestibonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Acetamidobenzenestibonic acid: is an organoantimony compound with the molecular formula C8H10NO4Sb 4-acetylaminophenylstibonic acid This compound is characterized by the presence of an antimony atom bonded to a benzene ring substituted with an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetamidobenzenestibonic acid typically involves the reaction of 4-acetamidophenylboronic acid with antimony trichloride in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Acetamidobenzenestibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(V) derivatives back to antimony(III) compounds.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.
Major Products:
Oxidation: Formation of antimony(V) derivatives.
Reduction: Regeneration of antimony(III) compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Acetamidobenzenestibonic acid is used as a precursor in the synthesis of other organoantimony compounds. It serves as a building block for the development of novel materials with unique properties.
Biology: The compound has potential applications in biological research, particularly in the study of antimony-based drugs and their interactions with biological systems. It may be used to investigate the mechanisms of action of antimony-containing pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Antimony compounds have been studied for their antiprotozoal and anticancer activities, and this compound may contribute to the development of new treatments.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, electronics, and materials science.
Wirkmechanismus
The mechanism of action of p-Acetamidobenzenestibonic acid involves its interaction with molecular targets such as enzymes and proteins. The antimony atom can form coordination complexes with biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- p-Aminobenzenestibonic acid
- p-Nitrobenzenestibonic acid
- p-Hydroxybenzenestibonic acid
Comparison: p-Acetamidobenzenestibonic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to p-Aminobenzenestibonic acid, the acetamido group provides additional stability and potential for hydrogen bonding. p-Nitrobenzenestibonic acid, on the other hand, has different electronic properties due to the nitro group, affecting its reactivity and applications. p-Hydroxybenzenestibonic acid has a hydroxyl group that influences its solubility and interactions with other molecules.
Eigenschaften
CAS-Nummer |
98-76-0 |
|---|---|
Molekularformel |
C8H10NO4Sb |
Molekulargewicht |
305.93 g/mol |
IUPAC-Name |
(4-acetamidophenyl)stibonic acid |
InChI |
InChI=1S/C8H8NO.2H2O.O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;/h3-6H,1H3,(H,9,10);2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
VCRSJHLUNDQHNW-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


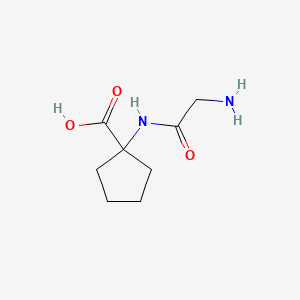
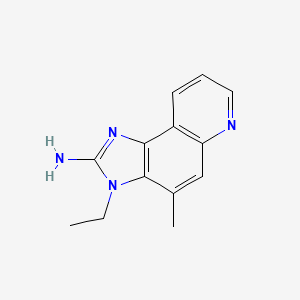
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

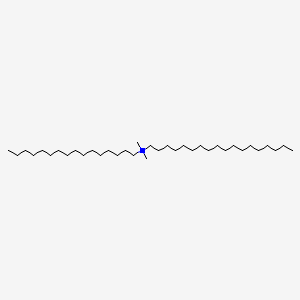

![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
